molecular formula C11H16ClF2N B2715877 [2-(2,4-Difluorophenyl)ethyl](propan-2-yl)amine hydrochloride CAS No. 2243512-98-1

[2-(2,4-Difluorophenyl)ethyl](propan-2-yl)amine hydrochloride

Cat. No.: B2715877
CAS No.: 2243512-98-1
M. Wt: 235.7
InChI Key: PEIWSGGLJIAZEP-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C11H15F2N·HCl It is a hydrochloride salt of an amine derivative, characterized by the presence of two fluorine atoms on the phenyl ring and an ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)ethylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzene and propan-2-ylamine.

    Reaction: The 2,4-difluorobenzene undergoes a Friedel-Crafts alkylation reaction with ethylene to form 2-(2,4-difluorophenyl)ethylbenzene.

    Amination: The resulting product is then subjected to reductive amination with propan-2-ylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Fluorine-substituted aromatic compounds.

Scientific Research Applications

2-(2,4-Difluorophenyl)ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)ethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    [2-(2,4-Difluorophenyl)ethyl]amine: Lacks the propan-2-yl group, resulting in different chemical and biological properties.

    2-(2,4-Difluorophenyl)ethylamine: Contains a methyl group instead of a propan-2-yl group, affecting its reactivity and applications.

    2-(2,4-Difluorophenyl)ethylamine: Contains an ethyl group, leading to variations in its chemical behavior.

Uniqueness

The presence of the propan-2-yl group in 2-(2,4-Difluorophenyl)ethylamine hydrochloride imparts unique steric and electronic properties, making it distinct from other similar compounds

Properties

IUPAC Name

N-[2-(2,4-difluorophenyl)ethyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N.ClH/c1-8(2)14-6-5-9-3-4-10(12)7-11(9)13;/h3-4,7-8,14H,5-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIWSGGLJIAZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=C(C=C(C=C1)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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